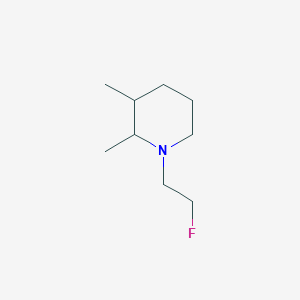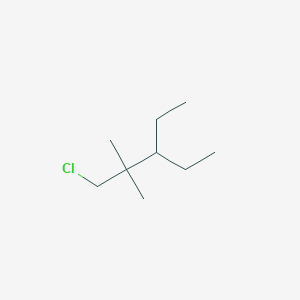
1-Chloro-3-ethyl-2,2-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and two methyl groups attached to the second carbon. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2,2-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 3-ethyl-2,2-dimethylpentane. This reaction typically employs chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction can be represented as follows:
[ \text{3-ethyl-2,2-dimethylpentane} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethyl-2,2-dimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 3-ethyl-2,2-dimethyl-1-pentanol or corresponding ethers.
Elimination: Formation of 3-ethyl-2,2-dimethyl-1-pentene.
Scientific Research Applications
1-Chloro-3-ethyl-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethyl-2,2-dimethylpentane involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions, where nucleophiles or bases interact with the compound to form new products.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-3,3-dimethylpentane
- 1-Chloro-2,2-dimethylbutane
Uniqueness
1-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups on the pentane backbone, which influences its steric and electronic properties. This structural arrangement affects its reactivity and the types of reactions it can undergo compared to other similar alkyl halides.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
XAMFFQSNDTYNQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


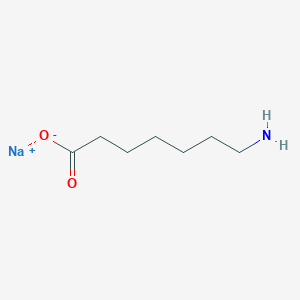
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
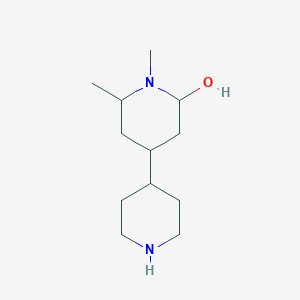

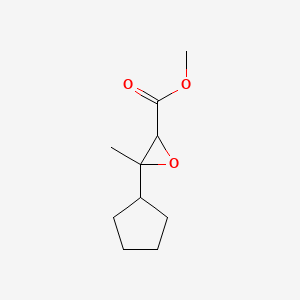
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
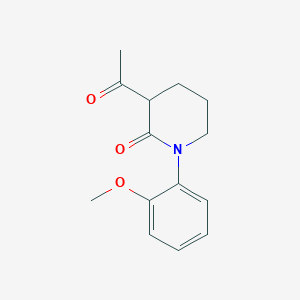
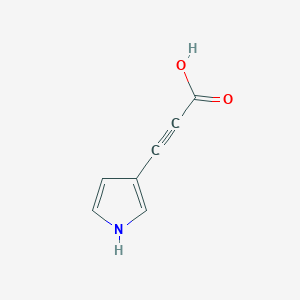
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
